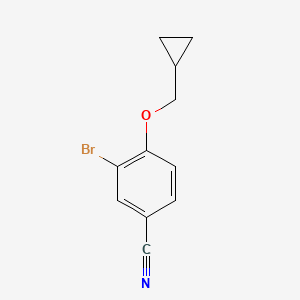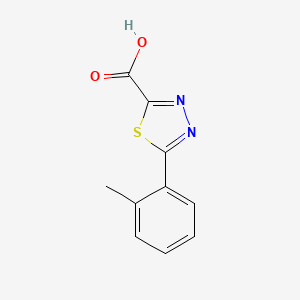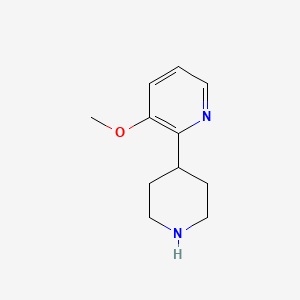
3-Methoxy-2-(piperidin-4-yl)pyridine
Descripción general
Descripción
“3-Methoxy-2-(piperidin-4-yl)pyridine” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of pyridine, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as “3-Methoxy-2-(piperidin-4-yl)pyridine”, has been reported in several methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study describes the synthesis of piperidone derivatives, which serve as precursors to the piperidine ring .Molecular Structure Analysis
The molecular structure of “3-Methoxy-2-(piperidin-4-yl)pyridine” involves a pyridine ring attached to a piperidine ring via a methoxy group . The docking structure of a similar compound suggests favorable interactions between its pyridine ring and other groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Methoxy-2-(piperidin-4-yl)pyridine” include ring cleavage, dehydroxylation, and pyridine reduction . The structure-activity relationship of the piperidones has been established .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxy-2-(piperidin-4-yl)pyridine” include a molecular weight of 192.26 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyridine scaffolds, including derivatives similar to “3-Methoxy-2-(piperidin-4-yl)pyridine”, have been studied for their potential anticancer properties. Compounds with polar moieties on the phenyl ring show promising inhibitory action against cancer-associated enzymes like carbonic anhydrase IX .
Drug Development
The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of pyridine derivatives are crucial in early drug development stages. This helps in identifying safe and promising drug candidates to avoid failures in later stages .
Kinase Inhibition
Piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in certain types of cancers .
Mecanismo De Acción
Target of Action
3-Methoxy-2-(piperidin-4-yl)pyridine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . One of the primary targets of piperidine derivatives is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
The compound interacts with its targets, such as ALK and ROS1, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases, potentially altering cell growth and division .
Biochemical Pathways
The inhibition of ALK and ROS1 by 3-Methoxy-2-(piperidin-4-yl)pyridine can affect various biochemical pathways. These pathways are primarily involved in cell growth and division . The downstream effects of this inhibition can include reduced cell proliferation and potentially the induction of cell death .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, can provide some insight into its potential pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of 3-Methoxy-2-(piperidin-4-yl)pyridine’s action are primarily related to its inhibition of ALK and ROS1 . By inhibiting these kinases, the compound can alter cellular processes controlled by these proteins, potentially leading to reduced cell growth and division .
Action Environment
The action, efficacy, and stability of 3-Methoxy-2-(piperidin-4-yl)pyridine can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-2-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-10-3-2-6-13-11(10)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARYKVZTPUITMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292225 | |
| Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256809-22-9 | |
| Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)

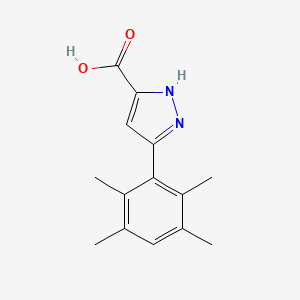

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)

![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)

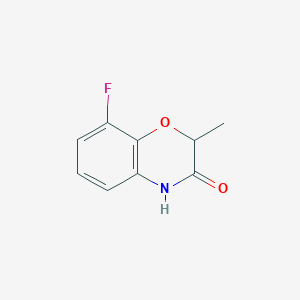

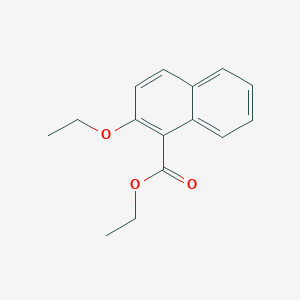
![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)
